molecular formula C10H12IN5 B1504885 4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine CAS No. 1269440-54-1

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B1504885
CAS No.: 1269440-54-1
M. Wt: 329.14 g/mol
InChI Key: KWNDFHCAHOPJIT-UHFFFAOYSA-N
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Description

4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H12IN5 and its molecular weight is 329.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1269440-54-1

Molecular Formula

C10H12IN5

Molecular Weight

329.14 g/mol

IUPAC Name

4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H12IN5/c1-6(2)16-5-7(9(11)15-16)8-3-4-13-10(12)14-8/h3-6H,1-2H3,(H2,12,13,14)

InChI Key

KWNDFHCAHOPJIT-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)N

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)N

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of crude Intermediate 3-(dimethylamino)-1-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)prop-2-en-1-one (4.0 g, 12.0 mmol), guanidine hydrochloride (2.63 g, 27.6 mmol), lithium hydroxide (635 mg, 27.6 mmol), and sec-butanol (50 ml) was heated with stirring in a sealed reaction vessel at 110° C. for 20 h. The cooled reaction mixture was concentrated, then water was added and the mixture was extracted with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered, and concentrated. Ethyl acetate was added to the solid residue, and the mixture was sonicated. The solid product was collected on a filter, rinsed with ethyl acetate, and dried to give the title compound as a tan solid. MS m/z 330.0 (M+1).
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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